molecular formula C8H11BN2O2 B13028219 (5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid

(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid

Cat. No.: B13028219
M. Wt: 178.00 g/mol
InChI Key: ZSRMZENBHDPCSX-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative that contains a naphthyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the naphthyridine ring, followed by borylation using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce biaryl compounds, while oxidation reactions can yield boronic esters .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives and naphthyridine-containing molecules, such as:

Uniqueness

(5,6,7,8-Tetrahydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the naphthyridine ring and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C8H11BN2O2

Molecular Weight

178.00 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ylboronic acid

InChI

InChI=1S/C8H11BN2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5,12-13H,1-3H2,(H,10,11)

InChI Key

ZSRMZENBHDPCSX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(NCCC2)N=C1)(O)O

Origin of Product

United States

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